4-amino-N-(2-hydroxyethyl)benzamide
Overview
Description
“4-amino-N-(2-hydroxyethyl)benzamide” is a useful synthesis intermediate . It is a compound that can be used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient. It offers several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(2-hydroxyethyl)benzamide” can be characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Chemical Reactions Analysis
The reaction of “4-amino-N-(2-hydroxyethyl)benzamide” was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction provides active sites for the synthesis of benzamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-(2-hydroxyethyl)benzamide” can be determined using various methods. For instance, the elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, which are in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .
Scientific Research Applications
Surface Coating Technology
4-amino-N-(2-hydroxyethyl)benzamide: is utilized in the synthesis of new modified poly(ester amide) (PEA) resins . These resins serve as binders for surface coatings, offering enhanced anticorrosive and antimicrobial properties. The introduction of this compound into the resin structure improves the film performance, thereby increasing the corrosion resistance and antimicrobial activity of the coatings. This makes it valuable in industrial applications where durability and hygiene are paramount.
Antimicrobial Applications
The compound has shown potential in the development of antimicrobial coatings . When incorporated into PEA resins, it contributes to the formulation of paints that can resist microbial growth. This is particularly useful in healthcare settings, food processing industries, and any environment where preventing bacterial contamination is critical.
Corrosion Resistance
In the realm of corrosion resistance, 4-amino-N-(2-hydroxyethyl)benzamide -based PEA resins have been evaluated for their performance in protecting metal surfaces . The compound’s presence in the resin formulation enhances the physical and chemical properties of the coating, which is beneficial for extending the lifespan of metal structures and components.
Binder for Paint Formulations
As a binder in paint formulations, this compound contributes to the creation of cost-effective and high-performance paints . Its ability to combine the properties of both polyester and polyamide resins, while being more economical, makes it an attractive option for the paint industry.
Industrial Coatings
The modified PEA resins containing 4-amino-N-(2-hydroxyethyl)benzamide can be applied in various industrial applications beyond just paint . Its versatility allows it to be used in coatings that require specific properties such as high resistance to chemicals, temperature, and wear.
Research and Development
While the specific applications in scientific research are not extensively documented, the compound’s complex structure suggests that it could be of interest in materials science and chemistry research. Researchers might explore its properties and potential uses in new types of materials or chemical processes.
Potential in Medicinal Chemistry
Given its structural complexity, there may be potential applications in medicinal chemistry that have yet to be explored. The compound could be investigated for its interactions with biological molecules, which might lead to the development of new pharmaceuticals or therapeutic agents.
Exploratory Fields
The compound’s unique structure and properties indicate that it could have applications in fields that are currently unexplored or under-researched. It would be worthwhile for researchers to investigate its potential in emerging areas of science and technology.
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets to induce changes in protein function or expression. The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation
Result of Action
As a tool in proteomics research , it may influence protein function or expression, leading to changes at the molecular and cellular levels. Detailed studies are needed to fully understand these effects.
Future Directions
The future directions of “4-amino-N-(2-hydroxyethyl)benzamide” could involve its use as a binder in paint formulations to improve the chemical, physical, corrosion resistance and antimicrobial activity properties . It could also be used in the development of bifunctional HDAC inhibitors for the treatment of solid tumors .
properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHMIOBPCMIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332567 | |
Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-hydroxyethyl)benzamide | |
CAS RN |
54472-45-6 | |
Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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